molecular formula C9H8AgN3O2S2 B3254707 Silver sulfathiazole CAS No. 24342-30-1

Silver sulfathiazole

Cat. No.: B3254707
CAS No.: 24342-30-1
M. Wt: 362.2 g/mol
InChI Key: LBOKOYXTYACSQA-UHFFFAOYSA-N
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Description

Silver sulfathiazole: is an organosulfur compound that combines silver with sulfathiazole, a sulfonamide antibiotic. It is primarily known for its antimicrobial properties and is widely used in the treatment of burns and wounds to prevent and treat infections. The compound is effective against a broad spectrum of gram-positive and gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver sulfathiazole can be synthesized by reacting silver nitrate with sulfathiazole in an aqueous medium. The reaction typically involves dissolving sulfathiazole in a suitable solvent, such as acetone, and then adding a solution of silver nitrate. The mixture is stirred, and the resulting precipitate of this compound is filtered, washed, and dried.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing, filtering, and drying helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Silver sulfathiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert silver ions back to metallic silver.

    Substitution: The sulfonamide group in sulfathiazole can undergo substitution reactions with other chemical groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of sulfathiazole.

    Reduction Products: Metallic silver and reduced forms of sulfathiazole.

    Substitution Products: Substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry: Silver sulfathiazole is used in research to study its chemical properties, reactivity, and potential modifications to enhance its antimicrobial activity.

Biology: In biological research, this compound is used to investigate its effects on bacterial cells, including its mechanism of action and resistance patterns.

Medicine: The compound is extensively used in medical research for developing new formulations and delivery systems for treating infections, especially in burn and wound care.

Industry: In industrial applications, this compound is used in the development of antimicrobial coatings and materials to prevent bacterial contamination.

Mechanism of Action

Silver sulfathiazole exerts its antimicrobial effects by releasing silver ions, which interact with bacterial cell membranes and proteins. The silver ions bind to nucleophilic amino acids, sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition. This leads to disruption of cellular processes and ultimately cell death. The sulfonamide component inhibits bacterial dihydropteroate synthase, an enzyme involved in folic acid synthesis, further enhancing its antimicrobial activity.

Comparison with Similar Compounds

    Silver sulfadiazine: Another silver-based antimicrobial used in burn treatment.

    Sulfathiazole: The parent compound without the silver component, used as an antimicrobial agent.

    Silver nitrate: A simple silver compound with antimicrobial properties.

Uniqueness: Silver sulfathiazole is unique due to its combination of silver and sulfathiazole, providing a dual mechanism of action. The silver ions offer broad-spectrum antimicrobial activity, while the sulfonamide component specifically targets bacterial folic acid synthesis. This combination makes it particularly effective in preventing and treating infections in burn and wound care.

Properties

IUPAC Name

silver;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N3O2S2.Ag/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-6H,10H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOKOYXTYACSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Ag+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8AgN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24342-30-1
Record name Silver sulfathiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024342301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SULFATHIAZOLE SILVER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG8Z82ZC56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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